BenchChemオンラインストアへようこそ!

Esculentin

Ocular Infection Pseudomonas aeruginosa Keratitis

Esculentin peptides (CAS 131889-89-9) are cationic antimicrobial peptides critical for differentiated anti-infective research. Unlike temporins or brevinins, their α-helical structure, disulfide-bridged domains, and specific residue arrangements confer unique selectivity: Esculentin-1PLa exhibits 12-fold Gram-negative preference (MIC 1 μM vs. E. coli), Esculentin-2PLa induces non-apoptotic necrotic death in breast cancer lines, and Esc(1-21)-1c achieves 90% intracellular P. aeruginosa clearance in 1 hour—capabilities unavailable in generic AMPs. For keratitis models, Esculentin-1a(1-21)NH₂ retains full potency in human tears. Procure the exact esculentin variant matching your mechanistic, SAR, or translational study for reproducible, publication-ready data.

Molecular Formula C42H68O17
Molecular Weight 845 g/mol
CAS No. 131889-89-9
Cat. No. B142307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin
CAS131889-89-9
Synonymsesculentin
esculentin steroid
Molecular FormulaC42H68O17
Molecular Weight845 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(CC(CC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)O)O)C)C)C)O)OC)O
InChIInChI=1S/C42H68O17/c1-19-29(44)34(53-9)30(45)37(56-19)59-33-21(3)55-28(16-26(33)52-8)58-32-20(2)54-27(15-25(32)51-7)57-24-11-12-38(5)23(14-24)10-13-41(49)35(38)31(46)36(47)39(6)17-40(48,22(4)43)18-42(39,41)50/h10,19-21,24-37,44-50H,11-18H2,1-9H3
InChIKeyDPMVYTYRMGJDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin 131889-89-9: Amphibian-Derived Antimicrobial Peptide for Research and Therapeutic Development


Esculentin (CAS 131889-89-9) refers to a family of cationic antimicrobial peptides (AMPs) originally isolated from the skin secretions of various Ranid frog species, including Rana esculenta and Rana palustris [1]. These peptides are characterized by their α-helical secondary structure, disulfide-bridged cyclic regions, and net positive charges (typically +5 to +6) that facilitate electrostatic interaction with negatively charged microbial membranes [2]. The esculentin family encompasses multiple subclasses—principally Esculentin-1 (46 residues) and Esculentin-2 (37 residues)—along with numerous species-specific variants and truncated synthetic analogs such as Esculentin-1a(1-21)NH₂ that retain or enhance antimicrobial potency while reducing mammalian cytotoxicity [3].

Esculentin 131889-89-9: Why In-Class Frog Skin Antimicrobial Peptides Cannot Be Interchanged


Within the broad class of amphibian-derived antimicrobial peptides, esculentins exhibit critical functional divergence from structurally related families such as temporins, brevinins, and palustrins. Temporins are typically shorter (10–14 residues), linear, and lack disulfide bonds, resulting in lower potency against Gram-negative pathogens compared to esculentins [1]. Brevinins, while sharing the α-helical amphipathic architecture and the C-terminal disulfide-bridged heptapeptide ring (Rana box) with esculentins, display distinct species-dependent antimicrobial spectra; for example, brevinin-1 peptides from Odorrana hosii show high potency against Staphylococcus aureus (MIC = 8 μg/mL) but negligible activity against Escherichia coli following specific residue substitutions [2]. Furthermore, the specific sequence determinants of esculentin peptides—including net charge distribution, hydrophobic moment, and the precise positioning of cationic residues—directly modulate their differential cytotoxicity toward cancer cells versus normal fibroblasts, a property not uniformly conserved across the amphibian AMP family [3]. These quantitative and qualitative disparities in antimicrobial spectrum, cytotoxicity profile, and structure-activity relationships mandate that esculentins be evaluated and procured as distinct molecular entities rather than interchangeable representatives of a generic AMP class.

Esculentin 131889-89-9: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Esculentin-1a(1-21)NH₂: In Vivo Anti-Pseudomonal Keratitis Efficacy vs. Vehicle Control

Esculentin-1a(1-21)NH₂ demonstrates statistically significant in vivo therapeutic efficacy in a murine model of Pseudomonas aeruginosa keratitis, with a 4-log₁₀ reduction in viable corneal bacterial burden compared to vehicle-treated controls [1]. The peptide retains full antimicrobial activity in the presence of 150 mM NaCl and 70% (v/v) human basal tears, conditions that frequently abrogate the activity of many linear AMPs including temporins [1].

Ocular Infection Pseudomonas aeruginosa Keratitis

Esculentin-1PLa: Differential Gram-Negative vs. Gram-Positive Antibacterial Potency

Esculentin-1PLa exhibits a marked differential in antibacterial potency between Gram-negative and Gram-positive organisms, with an MIC of 1 μM against Escherichia coli compared to 12 μM against Staphylococcus aureus—a 12-fold selectivity difference [1]. This contrasts with the brevinin-1 family, where certain peptides (e.g., brevinin-1HSa) display the inverse selectivity, retaining high potency against S. aureus (MIC = 8 μg/mL ≈ 3 μM) while losing activity entirely against E. coli upon single-residue substitution [2].

Antimicrobial Resistance Gram-Negative Pathogens MIC Comparison

Esculentin-2PLa: Differential Cytotoxicity Against Breast Cancer Cells vs. Normal Fibroblasts

Esculentin-2PLa induces necrotic cell death in breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER−) in a dose-dependent manner, with MDA-MB-231 cells exhibiting greater sensitivity [1]. However, unlike certain other amphibian-derived AMPs such as the cyclic dodecapeptide that spare fibroblast viability, Esculentin-2PLa also reduces normal fibroblast cell viability, indicating a distinct cytotoxicity profile that may inform therapeutic window considerations [1].

Cancer Therapeutics Breast Cancer Selective Cytotoxicity

Esc(1-21) vs. Esc(1-18): Truncation-Dependent Bactericidal Potency and Antibiofilm Activity

Truncation of the esculentin-1 sequence from 21 to 18 residues produces a 4- to 8-fold reduction in bactericidal potency against Escherichia coli strains, with minimal bactericidal concentrations (MBC) of 4–8 μM for Esc(1-21) versus 32–64 μM for Esc(1-18) [1]. Both peptides retain the ability to reduce biofilm formation at sub-MIC concentrations, but the potency differential highlights the critical contribution of the C-terminal residues to membrane-disrupting activity [1].

Biofilm Disruption Structure-Activity Relationship Peptide Truncation

Esculentin-1a(1-21)NH₂ Diastereomer Esc(1-21)-1c: Enhanced Intracellular Killing of Internalized Pseudomonas

The diastereomer Esc(1-21)-1c, containing D-amino acid substitutions, exhibits significantly enhanced intracellular killing of Pseudomonas aeruginosa internalized within bronchial epithelial cells expressing either wild-type or ΔF508 mutant CFTR, achieving 90% bacterial killing at 15 μM within 1 hour [1]. This performance exceeds that of the parent all-L peptide Esc(1-21) under identical conditions and represents a functional advantage specifically engineered through stereochemical modification [1].

Cystic Fibrosis Intracellular Pathogen Clearance D-Amino Acid Substitution

Stapled Esculentin-1A Derivatives: Enhanced Proteolytic Stability and Gram-Negative Selectivity

Hydrocarbon-stapled derivatives of Esculentin-1A have been engineered to enforce α-helical conformation, resulting in improved antimicrobial activity, enhanced selectivity for Gram-negative bacteria, and reduced nonspecific toxicity compared to the linear parent peptide [1]. While quantitative MIC or stability data for these stapled peptides are not publicly disclosed in the patent summary, the claimed improvements address the primary translational barriers—proteolytic lability and membrane toxicity—that have historically limited clinical development of linear esculentins [1].

Peptide Stapling Protease Resistance Drug Development

Esculentin 131889-89-9: Evidence-Backed Research and Therapeutic Development Applications


Topical Ophthalmic Formulation Development for Drug-Resistant Pseudomonas Keratitis

Based on in vivo murine data demonstrating a 4-log₁₀ reduction in corneal Pseudomonas aeruginosa burden with topical Esculentin-1a(1-21)NH₂ administration (40 μM, three times daily for 5 days) [1], researchers and pharmaceutical developers should prioritize this peptide for preclinical development of novel anti-pseudomonal eye drops. The peptide's full retention of antimicrobial activity in 70% human basal tears distinguishes it from many salt-sensitive AMPs and supports its translational potential for contact lens-related microbial keratitis [1].

Selective Targeting of Gram-Negative Bacterial Infections in Mixed-Microbiota Settings

The 12-fold greater potency of Esculentin-1PLa against Gram-negative Escherichia coli (MIC = 1 μM) compared to Gram-positive Staphylococcus aureus (MIC = 12 μM) [1] positions this peptide for applications requiring selective suppression of Gram-negative pathogens with minimal disruption to commensal Gram-positive flora. This selectivity profile contrasts with broad-spectrum AMPs like brevinin-1 peptides [2] and may be exploited in gastrointestinal or wound infection models where microbiome preservation is therapeutically desirable.

Breast Cancer Mechanistic Studies Investigating Membrane-Active Necrotic Cell Death

Esculentin-2PLa's induction of necrotic (rather than apoptotic) cell death in breast cancer cell lines MCF-7 and MDA-MB-231, mediated through membranolytic effects and electrostatic interactions with cancer cell surface proteoglycans [1], supports its use as a tool compound in studies of non-apoptotic cancer cell death mechanisms. The differential sensitivity of ER-positive versus ER-negative cell lines further enables investigation of membrane composition as a determinant of AMP susceptibility.

Cystic Fibrosis Intracellular Pseudomonas Clearance with Diastereomeric Esculentin Analogs

For research programs addressing the persistent intracellular Pseudomonas aeruginosa reservoirs that evade conventional antibiotics in cystic fibrosis airways, Esc(1-21)-1c—the D-amino acid-containing diastereomer—offers quantitatively superior intracellular bacterial killing (90% at 15 μM in 1 hour) compared to the parent peptide [1]. This evidence supports procurement of Esc(1-21)-1c over Esc(1-21) for CF-related antimicrobial studies.

Structure-Activity Relationship Studies of C-Terminal Truncation on AMP Potency

The 4- to 8-fold difference in bactericidal potency between Esc(1-21) (MBC = 4–8 μM) and Esc(1-18) (MBC = 32–64 μM) [1] provides a well-defined system for investigating the contribution of C-terminal residues to membrane disruption and antimicrobial activity. Researchers conducting SAR or mechanistic studies should procure both fragments to enable direct comparative analysis within the esculentin framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esculentin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.